5-(Methylsulfonyl)indoline
Overview
Description
5-(Methylsulfonyl)indoline is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
GPR119 Agonists for Anti-Diabetic Agents
- Indoline Carbamate and Indolinylpyrimidine Derivatives : 5-(Methylsulfonyl)indoline has been identified as a core motif in the development of novel GPR119 agonists. These agonists have shown potential as anti-diabetic agents. In particular, compounds carrying this motif have been effective in lowering plasma glucose and enhancing insulin secretion in diabetic models (Sato et al., 2014).
Cytotoxic Activity in Cancer Research
- Seco-Duocarmycin Analogs : Indole C5-O-substituted seco-cyclopropylindole (seco-CI) compounds, including those with 5-O-methylsulfonyl substituents, were tested for cytotoxic activity against human cancer cell lines. Some derivatives exhibited significant activity, suggesting a role in developing cancer therapies (Choi & Ma, 2010).
Anti-Inflammatory Applications
- Novel Indoline Derivatives : Research on indoline carbamates, including those with methylsulfonyl groups, demonstrated significant anti-inflammatory effects in models of colitis. These compounds were more potent and effective than traditional treatments, indicating their potential in treating inflammatory diseases (Shifrin et al., 2016).
Drug Development for Cognitive Disorders
- 5-HT6 Receptor Antagonists : A series of indole derivatives with methylsulfonyl motifs has been explored as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists. These compounds show potential for treating cognitive disorders, with some exhibiting high selectivity and oral bioavailability (Nirogi et al., 2017).
COX Inhibitors and Analgesic Activity
- Indolinylpyrimidine-Based COX Inhibitors : Derivatives of indolinylpyrimidine, incorporating methylsulfonyl groups, have been synthesized as COX inhibitors. These compounds have shown promising results in reducing inflammation and pain, potentially useful for rheumatoid arthritis and similar conditions (Lai et al., 2010).
Safety and Hazards
The safety information for 5-(Methylsulfonyl)indoline indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection. It should also be used only outdoors or in a well-ventilated area .
Future Directions
Indoles, including 5-(Methylsulfonyl)indoline, are gaining importance in medicinal chemistry due to their physiological activity. They exhibit various biologically vital properties, and their application as biologically active compounds has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and new applications of indoles is a promising direction for future research .
Mechanism of Action
Target of Action
5-(Methylsulfonyl)indoline is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Pharmacokinetics
Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . These properties may influence the bioavailability of this compound.
Result of Action
Indole derivatives have been reported to have diverse biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.
Biochemical Analysis
Biochemical Properties
5-(Methylsulfonyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines, including human liver, breast, and colon cancer cells . The impact of this compound on these cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, are known to interact with specific receptors and enzymes, leading to the modulation of various biochemical pathways . These interactions can result in the inhibition of viral replication, anti-inflammatory effects, and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, making them suitable for long-term therapeutic applications . The temporal effects of this compound in in vitro and in vivo studies provide valuable insights into its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects of this compound is essential for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels, which can impact overall cellular metabolism . The metabolic pathways of this compound provide insights into its potential therapeutic applications and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives can interact with specific transporters and binding proteins, influencing their localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Indole derivatives can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-methylsulfonyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOHQMIBTVTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371152 | |
Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-92-7 | |
Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 387350-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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